ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a highly functionalized indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs. This compound, with its unique structure, holds potential interest in the field of medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves multiple steps. One common method includes the use of enamines and quinones as starting materials. The reaction typically involves the addition of 2-picolylamine to ethyl acetoacetate, followed by treatment with naphthoquinone in cyclopentyl methyl ether (CPME) with zinc chloride as a catalyst . This method is advantageous as it avoids the use of chromatography for purification and employs solvents and catalysts of low toxicity .
Chemical Reactions Analysis
Indole derivatives, including ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, undergo various chemical reactions such as:
Oxidation: Indole derivatives can be oxidized to form different products, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application, but it generally involves the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound also features a benzoindole structure but with different substituents, leading to varied biological activities.
Ethyl 5-methylindole-2-carboxylate: Another indole derivative used in the synthesis of various bioactive compounds.
The uniqueness of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H23NO5/c1-5-30-25(28)22-15(2)26(3)23-17-11-7-6-10-16(17)21(14-19(22)23)31-24(27)18-12-8-9-13-20(18)29-4/h6-14H,5H2,1-4H3 |
InChI Key |
MOSOGUDZTXIRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C)C |
Origin of Product |
United States |
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